

Perylene-3,4,9,10-tetracarboxylic acid for organic electronics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: perylene-3,4,9,10-tetracarboxylic acid

Cat. No.: B3029864

[Get Quote](#)

An In-Depth Technical Guide to **Perylene-3,4,9,10-tetracarboxylic Acid** Derivatives in Organic Electronics

Abstract

Perylene-3,4,9,10-tetracarboxylic acid and its derivatives, particularly Perylene Diimides (PDIs), represent a cornerstone class of n-type organic semiconductors.^{[1][2][3]} Their exceptional thermal, chemical, and photostability, coupled with high electron affinity and charge carrier mobility, have positioned them as critical materials in the advancement of organic electronics.^{[4][5]} This guide provides a comprehensive technical overview for researchers and scientists, delving into the synthesis, fundamental properties, and strategic application of PDI-based materials in high-performance organic field-effect transistors (OFETs) and organic solar cells (OSCs). We will explore the causal relationships between molecular structure and electronic function, provide validated experimental protocols for synthesis and device fabrication, and offer an authoritative perspective on the current landscape and future trajectory of this remarkable class of materials.

The Perylene Diimide Core: From Pigment to Powerhouse Semiconductor

The journey of **Perylene-3,4,9,10-tetracarboxylic acid** derivatives began with their use as robust industrial pigments, valued for their intense red color and stability.^{[1][6][7]} The parent

compound, Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA), is a planar, aromatic molecule that serves as the primary building block for the most electronically active derivatives: Perylene Diimides (PDIs).^{[3][7][8]}

The transformation from PTCDA to a PDI is achieved through an imidization reaction with primary amines. This process converts the two anhydride groups into diimide functionalities, opening the door to a vast library of materials with tunable properties. The foundational PDI structure is characterized by a large, electron-deficient π -conjugated core, which is responsible for its inherent n-type semiconducting behavior, meaning it transports electrons effectively.^{[3][9][10]} However, the pristine PDI core is notoriously insoluble and prone to excessive aggregation, which historically limited its application in solution-processable electronic devices.^{[7][11]} The key to unlocking the full potential of PDIs lies in strategic chemical functionalization.

Strategic Functionalization: Tuning Properties for Optimal Performance

Chemical modification of the PDI scaffold is the primary tool for tailoring its properties for specific electronic applications. These modifications are typically made at two key locations: the imide nitrogen positions and the "bay area" (1, 6, 7, and 12 positions) of the perylene core.^{[2][7][12]}

- **Imide Position (N,N') Functionalization:** Attaching various alkyl or aryl groups to the imide nitrogens is the most straightforward method to enhance solubility. The introduction of bulky or branched side chains sterically hinders the strong π - π stacking between PDI cores, preventing the formation of large, performance-limiting aggregates and allowing the material to be dissolved in common organic solvents.^{[11][13]} This modification has a minimal effect on the core electronic energy levels (HOMO/LUMO), making it an excellent strategy for improving processability without significantly altering the intrinsic electronic properties.^[2]
- **Bay Position (1, 6, 7, 12) Functionalization:** Modifying the perylene core itself offers a powerful method to directly tune the optoelectronic properties of the material.^{[12][14]} Introducing electron-donating or electron-withdrawing groups into the bay positions can alter the molecule's frontier molecular orbital energies, absorption spectrum, and solid-state packing.^{[2][15]} For instance, bay-area functionalization can twist the perylene core, moving from a planar to a more three-dimensional structure. This twisting can further suppress

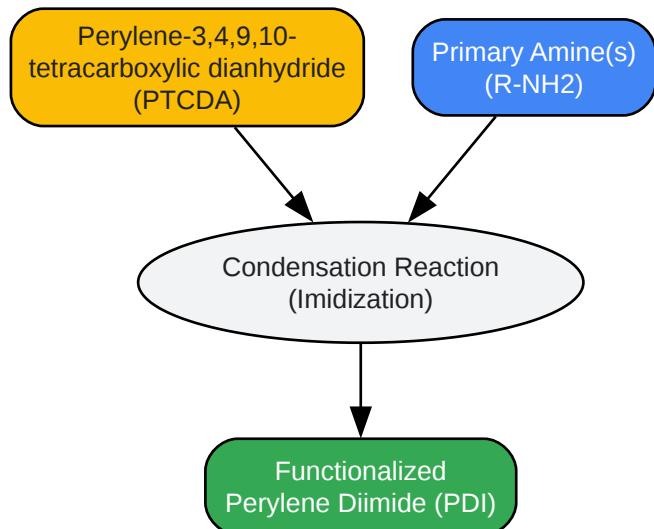
aggregation and is a key strategy in designing high-efficiency non-fullerene acceptors for organic solar cells.[12][16]

Below is a diagram illustrating the key functionalization sites on the PDI molecule.

Caption: Key functionalization sites on the PDI scaffold.

Synthesis of Perylene Diimides: From Harsh to Mild Conditions

The synthesis of PDIs is centered on the condensation reaction between PTCDA and one or two equivalents of a primary amine.

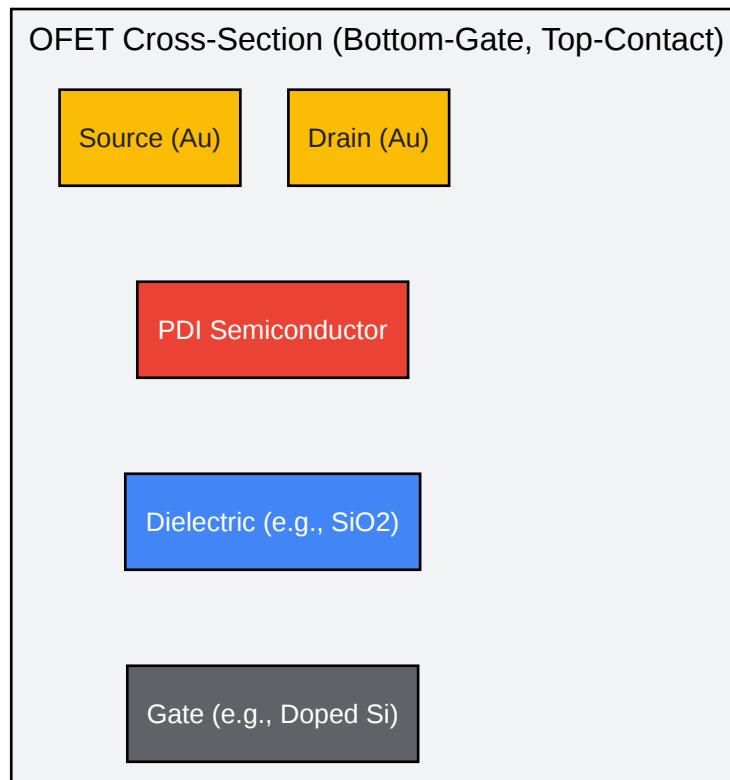

Traditional High-Temperature Synthesis

For decades, the "gold standard" for PDI synthesis was the Langhals method, which involves reacting PTCDA with amines in high-boiling solvents like molten imidazole or quinoline at temperatures between 140–180 °C, often with a zinc acetate catalyst.[17] While reliable and versatile, these harsh conditions limit the use of substrates with sensitive functional groups.[17]

Modern Room-Temperature Synthesis

Recent advancements have led to significantly milder and more sustainable synthetic protocols. One highly effective method proceeds at room temperature by leveraging the solubility of the intermediate amic acid salt.[17][18] The reaction between PTCDA and an amine in a solvent like DMSO with a base (e.g., DBU) initially forms a perylene amic acid (PAA) intermediate. While the PAA salt has low solubility in pure DMSO, adding water increases its solubility, facilitating the subsequent and rate-limiting cyclization to the final PDI product in high yield.[17][18] This approach is not only energy-efficient but also tolerant of a wider range of functional groups.

The general workflow for PDI synthesis is illustrated below.


[Click to download full resolution via product page](#)

Caption: General synthesis workflow from PTCDA to a functional PDI.

Applications in Organic Field-Effect Transistors (OFETs)

PDI s are premier n-type semiconductors for OFETs due to their high electron affinity and propensity for ordered molecular packing, which facilitates efficient charge transport.[9][19][20] An OFET is a fundamental switching device, analogous to a silicon MOSFET, where a gate voltage is used to modulate the flow of current between source and drain electrodes. In a PDI-based OFET, electrons are the mobile charge carriers.

The performance of an OFET is primarily judged by its charge carrier mobility (μ), which measures how quickly charges move through the semiconductor, and its on/off current ratio (I_{on}/I_{off}), which indicates the device's switching efficiency. PDI derivatives have consistently demonstrated some of the highest electron mobilities among organic materials, with values often exceeding 0.1 cm²/Vs and in some cases reaching over 1 cm²/Vs.[21][22]

[Click to download full resolution via product page](#)

Caption: Schematic of a bottom-gate, top-contact OFET.

Quantitative Performance Data for PDI-based OFETs

The table below summarizes the electron mobility for several representative PDI derivatives, highlighting the impact of molecular design.

PDI Derivative	Substituent Type	Electron Mobility (μ e) [cm ² /Vs]	Reference
PDI-C8,7	Imide (Swallow-Tail Alkyl)	3.4×10^{-5}	[23]
Fused PDI	Core (Pyrene Fused)	1.13 (p-type)	[22] [24]
A-D-A Molecule	Imide (PDI) & Core (IDT)	2.09×10^{-1}	[21]
PDI-based Polymer	Pendant Polymer	up to 10^{-5}	[9]
PDI-dimer	Imide (TPA core)	8.23×10^{-4}	[25]

Note: The pyrene-fused PDI surprisingly exhibited high p-type (hole) mobility, demonstrating the profound impact of core modification.[\[22\]](#)[\[24\]](#)

Applications in Organic Solar Cells (OSCs)

In the realm of photovoltaics, PDIs have emerged as leading non-fullerene acceptors (NFAs). [\[4\]](#)[\[26\]](#)[\[27\]](#) In a typical bulk-heterojunction (BHJ) OSC, a blend of an electron-donating material (donor) and an electron-accepting material (acceptor) forms the active layer. When light is absorbed, excitons (bound electron-hole pairs) are generated. For electricity to be produced, these excitons must be separated (dissociated) at the donor-acceptor interface.

PDIs are excellent acceptors because:

- Strong Electron Affinity: Their low-lying LUMO energy levels provide a sufficient energetic driving force for efficient exciton dissociation.[\[4\]](#)[\[27\]](#)
- Broad Visible Light Absorption: Unlike fullerenes, PDIs absorb strongly in the visible spectrum, contributing to the overall photocurrent generation of the device.[\[28\]](#)
- High Electron Mobility: Once electrons are transferred to the PDI domain, they are transported efficiently to the electrode.[\[4\]](#)[\[5\]](#)
- Tunability: The ability to modify the PDI structure allows for fine-tuning of energy levels to match different donor polymers and optimization of the active layer morphology for improved

performance.[26][27]

Power conversion efficiencies (PCEs) for OSCs using PDI-based acceptors have seen remarkable progress, with values now frequently exceeding 10% and, in some cases, approaching those of leading fullerene-based systems.[4][11][27] Recent work has shown that hydroxylated PDI derivatives used as cathode interlayers can lead to inverted binary OSCs with outstanding PCEs of 18.1% and significantly improved operational stability.[29]

PDI Acceptor Type	Donor Polymer	Power Conversion	
		Efficiency (PCE) [%]	Reference
PDI Trimer (Benzene Core)	-	5.65%	[4]
Fused-Ring PDI (3 units)	-	7.9%	[5]
Fused-Ring PDI (4 units)	-	8.3%	[5]
Star-Shaped PDI (3 arms)	PBDB-T	6.00%	[30]
PDI-OEG (as CIL)	PM6:L8-BO	18.7%	[31]

Key Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and device fabrication of PDI-based materials.

Protocol 1: Room-Temperature Synthesis of N,N'-bis(2-ethylhexyl)perylene-3,4,9,10-tetracarboxylic diimide

This protocol is adapted from modern, mild synthesis methodologies.[17][18]

Materials:

- Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

- 2-ethylhexylamine
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dimethyl sulfoxide (DMSO), anhydrous
- Deionized water
- Methanol
- Standard glassware for organic synthesis

Procedure:

- Reaction Setup: In a nitrogen-purged round-bottom flask, add PTCDA (1.0 mmol).
- Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) to the flask. Stir the suspension. Add 2-ethylhexylamine (2.5 mmol), followed by DBU (3.0 mmol).
- Amic Acid Formation: Stir the reaction mixture at room temperature for 1 hour. The suspension should change color as the amic acid intermediate begins to form.
- Solubilization and Cyclization: Add deionized water (5 mL) to the reaction mixture. The increased solubility of the intermediate salt will be apparent. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Precipitation and Isolation: Once the reaction is complete, pour the mixture into methanol (100 mL). The red PDI product will precipitate.
- Purification: Collect the solid product by vacuum filtration. Wash the solid extensively with methanol to remove unreacted starting materials and impurities.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure and purity. A UV-Vis spectrum in a solvent like chloroform should show the characteristic vibronic absorption peaks of the PDI chromophore.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact PDI-based OFET

Materials:

- Heavily n-doped Si wafer with a 200-300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
- Synthesized PDI material
- High-purity organic solvent for PDI (e.g., chloroform, chlorobenzene)
- Gold (Au) for thermal evaporation
- Shadow mask for source-drain electrodes

Procedure:

- Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropyl alcohol (15 minutes each). Dry the substrate under a stream of nitrogen gas.
- Dielectric Surface Treatment (Optional but Recommended): To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This makes the surface more hydrophobic, promoting better crystalline growth of the PDI film.
- Semiconductor Deposition: Prepare a dilute solution of the PDI material (e.g., 5 mg/mL) in the chosen solvent. Deposit a thin film of the PDI onto the substrate using spin-coating. The spin speed and solution concentration will determine the film thickness (typically 30-60 nm).
- Annealing: Transfer the substrate to a hotplate in a nitrogen-filled glovebox. Anneal the film at a temperature optimized for the specific PDI derivative (e.g., 100-150 °C) for 30-60 minutes. This step improves the molecular ordering and grain size in the film, which is critical for high charge mobility.
- Electrode Deposition: Place a shadow mask with the desired channel length (L) and width (W) onto the PDI film. Transfer the sample to a thermal evaporator. Deposit 50 nm of gold

(Au) through the mask to define the source and drain electrodes.

- Device Characterization: Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.
 - Output Characteristics: Measure the drain current (ID) as a function of drain-source voltage (VDS) at various gate voltages (VG).
 - Transfer Characteristics: Measure ID as a function of VG at a fixed, high VDS (saturation regime). From the transfer curve, extract the electron mobility (μ_e) and the on/off ratio.

Challenges and Future Outlook

Despite significant progress, challenges remain. The strong tendency of PDIs to aggregate can still complicate solution processing and lead to suboptimal film morphologies.[\[5\]\[11\]](#)

Furthermore, while many PDIs are excellent electron conductors, achieving high-performance ambipolar (transporting both electrons and holes) or p-type PDI materials is an ongoing research goal, though some fused-ring systems have shown promise.[\[22\]\[24\]](#)

The future of PDI research is bright and multifaceted. Key areas of development include:

- Novel Molecular Architectures: Designing complex 3D and star-shaped PDI structures to precisely control solid-state packing and prevent aggregation.[\[30\]](#)
- Polymerization: Creating PDI-based polymers and oligomers to combine the excellent electronic properties of the PDI core with the superior film-forming capabilities of polymers.[\[28\]](#)
- Self-Doping Systems: Developing PDI molecules with integrated functional groups that can "self-dope" the material, improving charge injection and conductivity without the need for external dopants.[\[10\]\[32\]](#)
- Bioelectronics: Leveraging the stability of PDIs for applications at the biotic/abiotic interface, such as in biosensors and functional neural interfaces.[\[19\]](#)

In conclusion, **Perylene-3,4,9,10-tetracarboxylic acid** derivatives have successfully transitioned from the realm of pigments to become a class of elite organic semiconductors.

Their versatility, robustness, and high performance ensure they will remain at the forefront of research and development in organic electronics for years to come.

References

- Regioselective functionalization of core-persubstituted perylene diimides. Google Vertex AI Search.
- Perylene-diimide for organic solar cells: current scenario and prospects in molecular geometric, functionalization, and optoelectronic properties - Journal of Materials Chemistry A (RSC Publishing). Google Vertex AI Search.
- Progress in perylene diimides for organic solar cell applications - RSC Publishing. Google Vertex AI Search.
- Room temperature synthesis of perylene diimides facilitated by high amic acid solubility. Google Vertex AI Search.
- Progress in perylene diimides for organic solar cell applications - PMC - PubMed Central. Google Vertex AI Search.
- Research on organic solar cells based on perylene diimide for achieving high power conversion efficiency - SPIE Digital Library. Google Vertex AI Search.
- Perylene Diimide Molecules as Acceptor Materials in Organic Solar Cells - IEEE Xplore. Google Vertex AI Search.
- Enhancing the efficiency and stability of inverted binary organic solar cells through hydroxylated perylene diimide derivative cathode interlayers - Journal of Materials Chemistry A (RSC Publishing). Google Vertex AI Search.
- Development of Perylene-Based Non-Fullerene Acceptors through Bay-Functionalization Strategy - PMC - PubMed Central. Google Vertex AI Search.
- Functionalization tuning of the nonlinear optical response of perylene diimide derivatives - Materials Advances (RSC Publishing). Google Vertex AI Search.
- Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing). Google Vertex AI Search.
- (PDF) N-type perylene-based organic semiconductors for functional neural interfacing †. Google Vertex AI Search.
- Perylene-diimide-based n-type semiconductors with enhanced air and temperature stable photoconductor and transistor properties - DTIC. Google Vertex AI Search.
- **Perylene-3,4,9,10-tetracarboxylic acid** diimides: synthesis, physical properties, and use in organic electronics. | Semantic Scholar. Google Vertex AI Search.
- Use of Perylene Diimides in Synthetic Photochemistry - ResearchG

- Nitro-Perylenediimide: An Emerging Building Block for the Synthesis of Functional Organic Materials - PubMed Central. Google Vertex AI Search.
- ChemInform Abstract: **Perylene-3,4,9,10-tetracarboxylic Acid** Diimides: Synthesis, Physical Properties, and Use in Organic Electronics.
- Perylene Diimide-Based Oligomers and Polymers for Organic Optoelectronics | Accounts of Materials Research - ACS Public
- Cost-Effective Perylene-Diimide Non-Conjugated Polymer as Cathode Interlayer for Large-Scale Production of Organic Photovoltaics - PubMed. Google Vertex AI Search.
- ChemInform Abstract: Naphthalene and Perylene Diimides for Organic Transistors. Google Vertex AI Search.
- Electron Transport in Soft-Crystalline Thin Films of Perylene Diimide Substituted with Swallow-Tail Terminal Alkyl Chains - ACS Public
- Research on organic solar cells based on perylene diimide for achieving high power conversion efficiency - SPIE Digital Library. Google Vertex AI Search.
- A Review on **Perylene-3,4,9,10-Tetracarboxylic Acid** Diimide Molecules - ResearchG
- Solution-processable perylene diimide-based electron transport materials as non-fullerene alternatives for inverted perovskite solar cells - RSC Publishing. Google Vertex AI Search.
- N-type semiconducting perylene diimide based molecules for organic solar cells | MRS Online Proceedings Library (OPL) | Cambridge Core. Google Vertex AI Search.
- Pyrene fused perylene diimides: synthesis, characterization and applications in organic field-effect transistors and optical limiting with high performance - Chemical Communications (RSC Publishing). Google Vertex AI Search.
- Perylene diimide based star-shaped small molecular acceptors for high efficiency organic solar cells - RSC Publishing. Google Vertex AI Search.
- A perylene diimide dimer-based electron transporting material with an A–D–A structure for efficient inverted perovskite solar cells - RSC Publishing. Google Vertex AI Search.
- EP1749316B1 - Perylene n-type semiconductors and related devices - Google P
- One-Step Synthesis of Unsymmetrical N-Alkyl-N'-aryl Perylene Diimides - ResearchG
- **Perylene-3,4,9,10-tetracarboxylic Acid** Diimides: Synthesis, Physical Properties, and Use in Organic Electronics - ACS Public
- Improvements in Stability and Performance of N,N'-Dialkyl Perylene Diimide-Based n-Type Thin-Film Transistors - ResearchG
- Direct observation of the electronic structure and many-body interactions of low-mobility carriers in perylene diimide derivative - AIP Publishing. Google Vertex AI Search.
- Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing). Google Vertex AI Search.
- **Perylene-3,4,9,10-tetracarboxylic acid** diimides: synthesis, physical properties, and use in organic electronics - PubMed. Google Vertex AI Search.

- A Review on **Perylene-3,4,9,10-Tetracarboxylic Acid Diimide** Molecules - DergiPark. Google Vertex AI Search.
- Perylene-Diimide-Based N-Type Semiconductors with Enhanced Air and Temperature Stable Photoconductor and Transistor Properties - Minsky DTIC. Google Vertex AI Search.
- Synthesis and Optoelectronic Properties of Perylene Diimide-Based Liquid Crystals - MDPI. Google Vertex AI Search.
- Summarized Values of Electron Mobility for PDI Acceptors - ResearchG
- Self-Doped Perylene and Naphthalene Diimide Materials for Organic Electronics - PubMed. Google Vertex AI Search.
- Pyrene fused perylene diimides: synthesis, characterization and applications in organic field-effect transistors and optical lim - RSC Publishing. Google Vertex AI Search.
- Progress in perylene diimides for organic solar cell applications - RSC Publishing. Google Vertex AI Search.
- Perylenetetracarboxylic dianhydride - Wikipedia. Google Vertex AI Search.
- Self-Doped Perylene and Naphthalene Diimide Materials for Organic Electronics - DOI. Google Vertex AI Search.
- Soft and Sustainable Synthesis of Perylene Diimides through Soluble Surrogates of Perylenetetracarboxylic Acid Dianhydride | Request PDF - ResearchG
- Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
- 3,4,9,10-Perylenetetracarboxylic Dianhydride 128-69-8 - TCI Chemicals. Google Vertex AI Search.
- Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
- Ni–Co–Mn complexed 3,4,9,10-perylenetetracarboxylic acid complexes as novel organic electrode materials for lithium-ion batteries - Dalton Transactions (RSC Publishing). Google Vertex AI Search.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]
- 4. Progress in perylene diimides for organic solar cell applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in perylene diimides for organic solar cell applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08484D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Perylenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Development of Perylene-Based Non-Fullerene Acceptors through Bay-Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-type semiconducting perylene diimide based molecules for organic solar cells | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 14. Functionalization tuning of the nonlinear optical response of perylene diimide derivatives - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. Nitro-Perylenediimide: An Emerging Building Block for the Synthesis of Functional Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. Pyrene fused perylene diimides: synthesis, characterization and applications in organic field-effect transistors and optical limiting with high performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]
- 24. Pyrene fused perylene diimides: synthesis, characterization and applications in organic field-effect transistors and optical limiting with high performance - *Chemical Communications* (RSC Publishing) [pubs.rsc.org]
- 25. A perylene diimide dimer-based electron transporting material with an A–D–A structure for efficient inverted perovskite solar cells - *Journal of Materials Chemistry C* (RSC Publishing) [pubs.rsc.org]
- 26. Perylene-diimide for organic solar cells: current scenario and prospects in molecular geometric, functionalization, and optoelectronic properties - *Journal of Materials Chemistry A* (RSC Publishing) [pubs.rsc.org]
- 27. Progress in perylene diimides for organic solar cell applications - *RSC Advances* (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Enhancing the efficiency and stability of inverted binary organic solar cells through hydroxylated perylene diimide derivative cathode interlayers - *Journal of Materials Chemistry A* (RSC Publishing) [pubs.rsc.org]
- 30. Perylene diimide based star-shaped small molecular acceptors for high efficiency organic solar cells - *Journal of Materials Chemistry C* (RSC Publishing) [pubs.rsc.org]
- 31. Cost-Effective Perylene-Diimide Non-Conjugated Polymer as Cathode Interlayer for Large-Scale Production of Organic Photovoltaics - *PubMed* [pubmed.ncbi.nlm.nih.gov]
- 32. Self-Doped Perylene and Naphthalene Diimide Materials for Organic Electronics - *PubMed* [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Perylene-3,4,9,10-tetracarboxylic acid for organic electronics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029864#perylene-3-4-9-10-tetracarboxylic-acid-for-organic-electronics\]](https://www.benchchem.com/product/b3029864#perylene-3-4-9-10-tetracarboxylic-acid-for-organic-electronics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com